Biphenyl-2,3-dicarboxylic acid
CAS No.: 27479-68-1
Cat. No.: VC18732736
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27479-68-1 |
|---|---|
| Molecular Formula | C14H10O4 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 3-phenylphthalic acid |
| Standard InChI | InChI=1S/C14H10O4/c15-13(16)11-8-4-7-10(12(11)14(17)18)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) |
| Standard InChI Key | HSSYVKMJJLDTKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Biphenyl-2,3-dicarboxylic acid, systematically named 2-(3-carboxyphenyl)benzoic acid, features a biphenyl core with carboxylic acid groups at the 2- and 3′-positions (Figure 1). Key identifiers include:
The compound’s planar biphenyl backbone and carboxylic acid groups facilitate strong coordination with metal ions, making it a valuable linker in MOF synthesis .
Synthesis and Industrial Production
Biphenyl-2,3-dicarboxylic acid is synthesized via two primary routes:
-
Oxidation of Biphenyl Derivatives: Controlled oxidation of substituted biphenyls using strong oxidizing agents like potassium permanganate or nitric acid introduces carboxylic acid groups at specific positions.
-
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling of halogenated benzene derivatives enables precise construction of the biphenyl backbone, followed by carboxylation .
Industrial-scale production emphasizes cost-effective oxidation methods, though purity optimization remains challenging due to byproduct formation during decomposition .
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
The compound’s dicarboxylate anion () acts as a bridging ligand in MOFs, forming porous structures with high thermal stability. For example, zinc biphenyl-2,3-dicarboxylate frameworks exhibit surface areas exceeding 1,000 m²/g, suitable for gas storage and catalysis .
Coordination Polymers
Hydrothermal synthesis with transition metals (e.g., Zn²⁺, Cu²⁺) yields one- or two-dimensional polymers. These materials demonstrate tunable luminescence and magnetic properties, with potential use in sensors and electronic devices .
Thermal Decomposition and Reaction Pathways
Thermal decomposition studies at 340–400°C reveal two dominant pathways (Table 1) :
| Pathway | Products | Selectivity (380°C) |
|---|---|---|
| Decarboxylation | Biphenyl, CO₂ | 65–70% |
| Ketonization | Fluorenone, hydroxy-fluorenone | 30–35% |
Mechanistic Insights:
-
Decarboxylation: Sequential loss of CO₂ yields biphenyl-2-carboxylic acid as an intermediate, eventually forming biphenyl .
-
Ketonization: Intramolecular cyclization produces fluorenone derivatives, favored at higher temperatures .
Zinc carboxylate analogs suppress ketonization, achieving a 17:1 selectivity ratio for biphenyl over fluorenone, highlighting the role of metal coordination in stabilizing intermediates .
| Supplier | Purity | Price (1 g) | Catalog Number |
|---|---|---|---|
| Aladdin Scientific | ≥96% | $206.90 | B185523-1g |
| Merck Millipore | ≥98% | $253.00 | 8022560050 |
| AChemBlock | N/A | $253.00 | ADVH9AC95806 |
Its primary use lies in academic and industrial research, particularly in MOF design and organic synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume